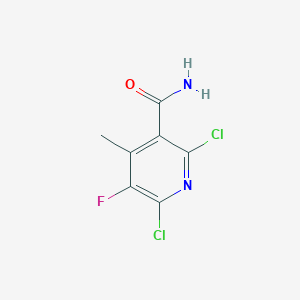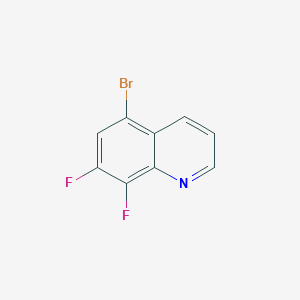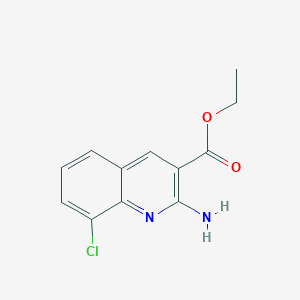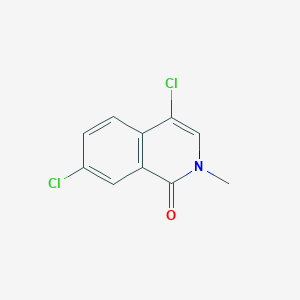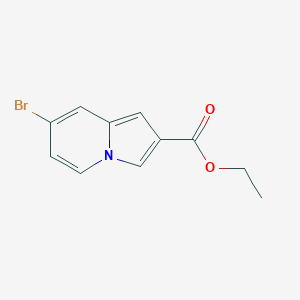
Ethyl 7-Bromoindolizine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-Bromoindolizine-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO2 It is a derivative of indolizine, a nitrogen-containing heterocycle known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Bromoindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the efficient construction of the indolizine ring system . Another approach involves the use of radical cyclization and cross-coupling reactions, which are known for their high atom- and step-economy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-Bromoindolizine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indolizine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: for substitution reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolizine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
Ethyl 7-Bromoindolizine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 7-Bromoindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine moiety is known to interact with multiple receptors and enzymes, leading to diverse biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparación Con Compuestos Similares
Ethyl 7-Bromoindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
- Ethyl 7-Bromo-1H-indole-2-carboxylate
- Ethyl 5-Bromo-1-methyl-1H-indole-2-carboxylate
- Ethyl 3-methyl-1H-indole-2-carboxylate
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in organic synthesis. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance in advancing scientific knowledge.
Propiedades
Fórmula molecular |
C11H10BrNO2 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
ethyl 7-bromoindolizine-2-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-5-10-6-9(12)3-4-13(10)7-8/h3-7H,2H2,1H3 |
Clave InChI |
HBEZLGIAMBMBAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=CC(=CC2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


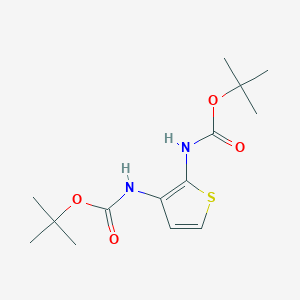


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)
